Ethyl 3-(1H-indazol-6-YL)propanoate

Description

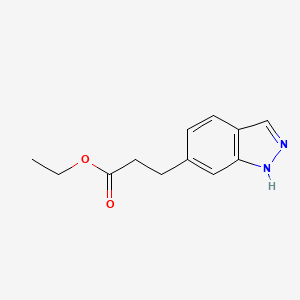

Structure

3D Structure

Properties

CAS No. |

885271-20-5 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

ethyl 3-(1H-indazol-6-yl)propanoate |

InChI |

InChI=1S/C12H14N2O2/c1-2-16-12(15)6-4-9-3-5-10-8-13-14-11(10)7-9/h3,5,7-8H,2,4,6H2,1H3,(H,13,14) |

InChI Key |

OTWCIBKWQJPFBC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C=C1)C=NN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Elaboration of Ethyl 3 1h Indazol 6 Yl Propanoate

Strategic Approaches to the Total Synthesis of Ethyl 3-(1H-indazol-6-YL)propanoate

Multi-Step Reaction Sequences for the Construction of the Indazole Core

The indazole scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. pnrjournal.comorganic-chemistry.orgsioc-journal.cn For the specific case of 6-substituted indazoles, a common strategy commences with a substituted aniline (B41778) precursor.

One prominent method involves the diazotization of an appropriately substituted 2-alkylaniline, followed by intramolecular cyclization. For instance, starting from a 4-substituted-2-methylaniline, treatment with a diazotizing agent such as sodium nitrite (B80452) in an acidic medium can generate a diazonium salt, which then undergoes spontaneous cyclization to afford the 1H-indazole.

Another powerful approach for constructing the indazole ring is through palladium-catalyzed C-H amination reactions. For example, aminohydrazones can undergo intramolecular cyclization catalyzed by a palladium complex to yield 1H-indazoles. sioc-journal.cn

Furthermore, the synthesis of substituted 1H-indazoles can be achieved via a [3+2] annulation approach from arynes and hydrazones. capes.gov.br This method allows for the formation of the indazole skeleton under mild conditions.

A key intermediate for the synthesis of the target molecule is a 6-halo-1H-indazole, such as 6-bromo-1H-indazole or 6-iodo-1H-indazole. These can be prepared from commercially available starting materials through various synthetic sequences. For instance, 6-bromo-1H-indazole can be synthesized and subsequently protected at the N1 position with a tert-butyloxycarbonyl (Boc) group to facilitate further functionalization. scbt.comapolloscientific.co.uklookchem.com

Esterification Methodologies for the Installation of the Propanoate Moiety

The ethyl propanoate side chain can be introduced either by direct esterification of the corresponding carboxylic acid, 3-(1H-indazol-6-yl)propanoic acid, or by constructing the ester functionality from a suitable precursor attached to the indazole core.

Fischer Esterification: The most direct method for the synthesis of this compound is the Fischer esterification of 3-(1H-indazol-6-yl)propanoic acid. organic-chemistry.orgathabascau.ca This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgathabascau.ca The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol and/or by removing the water formed during the reaction, for example, by azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.org

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

| 3-(1H-indazol-6-yl)propanoic acid, Ethanol | H₂SO₄ or p-TsOH | Toluene (optional) | Reflux, with water removal | Good to high | organic-chemistry.orgathabascau.caresearchgate.net |

| Acetic acid, Ethanol | Brønsted acidic ionic liquids | - | Varies | High | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions: An alternative and versatile strategy involves the palladium-catalyzed cross-coupling of a 6-halo-1H-indazole with a suitable three-carbon building block that already contains the ester functionality or can be readily converted to it.

Heck Reaction: The Heck reaction provides a powerful tool for the formation of a carbon-carbon bond between the 6-halo-1H-indazole and an acrylate (B77674) ester, such as ethyl acrylate. organic-chemistry.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.org The resulting product, ethyl 3-(1H-indazol-6-yl)acrylate, can then be reduced to the desired propanoate ester through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) and hydrogen gas.

| Reactants | Catalyst | Base | Solvent | Conditions | Yield | Reference |

| 6-Iodoindazole, Ethyl acrylate | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 100 °C, 24 h | Good | researchgate.net |

| Aryl halides, n-Butyl acrylate | OCMCS-Pd | K₂CO₃ | DMF | 120 °C, 12 h | Good to Excellent |

Sonogashira Coupling: The Sonogashira coupling reaction offers another route by coupling a 6-halo-1H-indazole with a terminal alkyne, such as ethyl propiolate. organic-chemistry.orgresearchgate.net This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org The resulting alkyne, ethyl 3-(1H-indazol-6-yl)propiolate, would then require a two-step reduction: first to the alkene and then to the saturated propanoate ester. A one-pot Sonogashira/decarboxylative coupling has also been reported as a potential strategy. nih.gov

| Reactants | Catalyst | Co-catalyst | Base | Solvent | Conditions | Yield | Reference |

| Aryl iodide, Ethyl propiolate | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp | Good | researchgate.net |

| 3-Bromoaniline, 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | Varies | Good to Excellent | beilstein-journals.org |

Optimization of Reaction Parameters and Yield Enhancement Protocols

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

For the Fischer esterification , factors such as the choice and concentration of the acid catalyst, reaction temperature, and the efficiency of water removal can significantly impact the reaction outcome. The use of dehydrating agents like molecular sieves can also be employed to drive the equilibrium towards the product. organic-chemistry.org

In palladium-catalyzed cross-coupling reactions , the choice of the palladium catalyst, ligand, base, solvent, and reaction temperature are all critical parameters. For the Heck reaction, phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are commonly used to stabilize the palladium catalyst and promote catalytic activity. organic-chemistry.orgresearchgate.net Similarly, for the Sonogashira reaction, the selection of the palladium and copper catalysts, as well as the amine base, is crucial for achieving high yields and preventing side reactions such as the homocoupling of the alkyne. organic-chemistry.org The use of copper-free Sonogashira conditions has also been explored to circumvent issues associated with the copper co-catalyst. beilstein-journals.org

Considerations of Regioselective and Stereoselective Synthesis

The synthesis of indazole derivatives often presents challenges related to regioselectivity and, for certain analogues, stereoselectivity.

Control of Nitrogen Regioselectivity within the Indazole Framework

The indazole ring possesses two nitrogen atoms (N1 and N2), and reactions involving substitution on the nitrogen, such as alkylation or protection, can lead to a mixture of regioisomers. The regiochemical outcome is often dependent on the reaction conditions.

Under strongly basic conditions, alkylation of indazoles typically yields a mixture of N1 and N2 substituted products. acs.org However, regioselective protection can be achieved under specific conditions. For instance, protection of indazoles with a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be directed to the N2 position. mit.edu Conversely, thermodynamic conditions often favor the formation of the N1-substituted isomer. acs.org The use of a tert-butyloxycarbonyl (Boc) group for the protection of 6-bromo-1H-indazole has been shown to selectively occur at the N1 position. scbt.comnih.gov The choice of protecting group and the conditions for its introduction and removal are therefore critical for directing the synthesis towards the desired regioisomer.

Investigation of Diastereoselective and Enantioselective Approaches in Analogue Synthesis

While this compound itself is achiral, the development of diastereoselective and enantioselective methods is of significant interest for the synthesis of chiral analogues, which may exhibit enhanced biological activity or selectivity.

Recent advances have focused on the enantioselective synthesis of indazoles with a chiral center. For example, a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles using copper-hydride (CuH) catalysis has been reported to produce C3-allyl-1H-indazoles with a quaternary stereocenter in high enantioselectivity. acs.orgnih.govchemrxiv.orgacs.org This method utilizes an umpolung strategy where the indazole acts as an electrophile. nih.gov The enantioselectivity is governed by the chiral ligand and steric interactions in the transition state. nih.govacs.org

Furthermore, the synthesis of enantiomerically pure indazole-fused piperazines and morpholines has been achieved through a strategy involving a Smiles rearrangement and a late-stage Michael addition. nih.gov Rhodium-catalyzed asymmetric synthesis has also been employed to create chiral indazole compounds. google.com These methodologies provide a foundation for the development of stereoselective syntheses of analogues of this compound bearing stereocenters in the propanoate side chain or on the indazole core.

Exploration of Novel Synthetic Routes and Principles of Sustainable Chemistry

Modern catalysis offers powerful tools for the construction of challenging chemical bonds with high selectivity and efficiency, moving away from harsh, stoichiometric reagents.

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. ingentaconnect.com For the synthesis of this compound, organocatalysis could be strategically employed to introduce the chiral propanoate side chain onto a pre-functionalized indazole precursor. For instance, an asymmetric Michael addition of a propanal-derived enamine, catalyzed by a proline derivative, to a suitable acceptor on the indazole ring could establish the desired stereocenter. The use of bio-based solvents like ethyl lactate (B86563) could further enhance the green credentials of such a process.

Table 1: Illustrative Organocatalytic Approaches for Side-Chain Elaboration

| Catalyst Type | Hypothetical Reaction | Potential Solvent | Expected Outcome |

|---|---|---|---|

| Proline Derivative | Asymmetric Michael Addition | Ethyl Lactate | High Enantioselectivity (>95% ee) |

| Chiral Amine | Conjugate Addition | 2-Methyltetrahydrofuran | Good to Excellent Yields |

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. nih.govacs.org This technology opens new pathways for C-H functionalization, allowing for the direct attachment of functional groups to the heterocyclic core. rsc.orgthieme-connect.com In the context of this compound synthesis, a photoredox-catalyzed C-H functionalization could directly introduce the propanoate moiety onto the C6 position of the indazole ring, bypassing the need for pre-halogenated intermediates. Alternatively, photoredox catalysis could facilitate the key cyclization step to form the indazole ring itself from a suitable acyclic precursor. rsc.org

Table 2: Hypothetical Photoredox Catalysis Strategies

| Catalyst | Reaction Type | Substrate | Potential Yield |

|---|---|---|---|

| Iridium Complex | C-H Alkylation | 1H-Indazole & Alkyl Radical Precursor | 70-85% |

| Organic Dye (e.g., Eosin Y) | Reductive Cyclization | o-Azidophenyl derivative | >80% |

Reducing or eliminating the use of volatile organic solvents (VOCs) is a core objective of green chemistry. bohrium.com

Solvent-Free Synthesis

Solvent-free, or neat, reactions offer significant advantages, including reduced waste, lower costs, and often, enhanced reaction rates. rsc.orgacs.org These reactions can be activated through various means, including conventional heating or mechanical grinding (mechanochemistry). bohrium.comacs.org For the synthesis of this compound, a key cyclocondensation step to form the indazole ring could potentially be performed under solvent-free conditions by heating a mixture of a suitably substituted hydrazone precursor. acs.org

Aqueous Medium Synthesis

Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. While organic substrates often have low solubility in water, this can sometimes be an advantage, simplifying product isolation. jchr.org The synthesis of heterocyclic compounds, including Schiff's bases, has been shown to proceed efficiently in aqueous media. jchr.org A plausible aqueous route to an indazole intermediate could involve the condensation of a substituted o-halobenzaldehyde with hydrazine (B178648) hydrate (B1144303) in water, potentially accelerated by surfactants or phase-transfer catalysts.

Table 3: Comparison of Solvent Strategies for Indazole Ring Formation

| Method | Solvent | Temperature | Typical Reaction Time | Advantages |

|---|---|---|---|---|

| Conventional | Toluene or DMF | 100-150 °C | 12-24 hours | Good solubility of reagents |

| Solvent-Free | None (Neat) | 120-180 °C | 1-3 hours | No solvent waste, high throughput rsc.org |

Innovative technologies like microwave synthesis and flow chemistry are transforming the landscape of chemical production, offering enhanced speed, efficiency, and safety.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rasayanjournal.co.injchr.org The functionalization of indazoles and the synthesis of various heterocyclic systems have been shown to be highly amenable to microwave irradiation. rasayanjournal.co.inresearchgate.netnih.gov Key steps, such as palladium-catalyzed cross-coupling reactions to attach the propanoate side chain or the cyclization to form the indazole core, could be significantly accelerated. mdpi.com

Table 4: Microwave vs. Conventional Heating for a Hypothetical Suzuki Coupling Step

| Heating Method | Reaction Time | Yield | Notes |

|---|---|---|---|

| Conventional Oil Bath | 18 hours | 65% | Standard reflux conditions |

Flow Chemistry

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters, enhanced heat and mass transfer, improved safety for hazardous reactions, and seamless integration of synthesis, work-up, and purification. springerprofessional.dedurham.ac.ukuc.pt The modular nature of flow systems is ideal for multi-step syntheses of pharmaceutical intermediates. mdpi.comnalasengineering.com A sequential flow process for this compound could involve the formation of an intermediate in a first reactor, followed by the injection of a second reagent stream to initiate a cyclization reaction in a heated flow coil, and finally, in-line purification using solid-supported scavengers. durham.ac.uk

Table 5: Illustrative Parameters for a Continuous Flow Synthesis Step

| Parameter | Setting | Purpose |

|---|---|---|

| Reactor Type | Packed-Bed Reactor | To use an immobilized catalyst |

| Residence Time | 5-15 minutes | To ensure complete conversion |

| Temperature | 100-180 °C | To accelerate reaction rate |

| Pressure | 5-10 bar | To enable superheating of solvents |

Scale-Up Methodologies for Research-Oriented Production

Transitioning a synthetic route from a laboratory-scale (milligrams to grams) to a research-oriented production scale (kilograms) presents a distinct set of challenges that are not solely about multiplying reagent quantities. gdch.academyscientificupdate.com This process, known as chemical process development, focuses on creating a safe, robust, reproducible, and economical manufacturing process. mt.com

A logical, investigative approach is crucial. scientificupdate.com Key considerations for scaling up the synthesis of this compound include:

Route Re-evaluation: A route that is optimal on a small scale may not be suitable for large-scale production due to factors like cost of reagents, safety concerns (e.g., use of highly energetic reagents), or difficult purification.

Process Safety and Hazard Analysis: A thorough understanding of reaction thermodynamics is essential. Reaction calorimetry is used to measure heat flow and identify potential thermal runaways, especially for exothermic steps like nitrations or cyclizations.

Process Parameter Optimization: Variables such as temperature, pressure, reagent concentration, and dosing rates must be re-optimized. What works in a round-bottom flask does not translate directly to a large reactor due to differences in surface-area-to-volume ratios, which affects heat transfer. mt.com

Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields. The impact of mixing efficiency must be studied.

Impurity Profiling: Impurities that were negligible at the gram scale can become significant at the kilogram scale. They must be identified, characterized, and controlled to ensure the final product meets quality specifications.

Work-up and Isolation: Procedures like extraction and crystallization must be adapted for large volumes. The choice of solvent and crystallization conditions becomes critical for obtaining the desired polymorph and ensuring high purity and yield.

Table 6: Key Parameters for Scale-Up of a Hypothetical Cyclization Step

| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) | Consideration for Scale-Up |

|---|---|---|---|

| Reaction Vessel | 100 mL Round-bottom flask | 20 L Jacketed Reactor | Heat transfer efficiency (surface area/volume ratio) decreases significantly. mt.com |

| Addition of Reagent | All at once (via syringe) | Slow, controlled addition over 2 hours | To manage exotherm and maintain optimal temperature. |

| Stirring | Magnetic stirrer (800 rpm) | Overhead mechanical stirrer (150 rpm) | Ensure adequate mixing to prevent local concentration gradients. |

| Temperature Control | Oil bath | Jacket heating/cooling fluid | Precise temperature control is critical to minimize side products. |

| Work-up | Liquid-liquid extraction in a separatory funnel | Phase separation in the reactor | Potential for emulsion formation; may require different solvent ratios or anti-emulsion agents. |

| Isolation | Evaporation followed by column chromatography | Crystallization and filtration | Chromatography is generally not feasible for kilogram quantities; robust crystallization is needed. |

Sophisticated Spectroscopic and Chromatographic Methodologies for Rigorous Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For Ethyl 3-(1H-indazol-6-YL)propanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a comprehensive picture of its atomic connectivity and spatial arrangement.

While 1D ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR techniques are essential for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For this compound, COSY would be crucial in establishing the connectivity within the ethyl group (correlation between the -CH₂- and -CH₃ protons) and the propanoate side chain (correlations between the two sets of -CH₂- groups). It would also show couplings between the aromatic protons on the indazole ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This is a highly sensitive technique that allows for the unambiguous assignment of each carbon atom that bears protons. For the title compound, HSQC would link the proton signals of the ethyl and propanoate moieties to their corresponding carbon signals, as well as the aromatic CH protons of the indazole ring to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH), providing long-range connectivity information. HMBC is critical for piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the methylene (B1212753) protons of the propanoate chain to the carbonyl carbon and to the carbons of the indazole ring, confirming the attachment point of the side chain.

Correlations from the aromatic protons to other carbons within the indazole ring, aiding in the assignment of the substitution pattern.

Correlations from the ethyl group protons to the carbonyl carbon of the ester.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. For instance, NOESY could show correlations between the protons of the propanoate side chain and the aromatic protons of the indazole ring, helping to define the preferred orientation of the side chain relative to the ring system.

A summary of predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations is presented in the tables below. These predictions are based on known data for indazole derivatives and ethyl propanoate.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 (N-H) | ~10-12 | br s |

| H3 (indazole) | ~8.0 | s |

| H4 (indazole) | ~7.8 | d |

| H5 (indazole) | ~7.1 | dd |

| H7 (indazole) | ~7.5 | s |

| -CH₂- (propanoate, α to ring) | ~3.1 | t |

| -CH₂- (propanoate, β to ring) | ~2.8 | t |

| -O-CH₂- (ethyl) | ~4.2 | q |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (indazole) | ~134 |

| C3a (indazole) | ~122 |

| C4 (indazole) | ~120 |

| C5 (indazole) | ~121 |

| C6 (indazole) | ~138 |

| C7 (indazole) | ~110 |

| C7a (indazole) | ~140 |

| C=O (ester) | ~173 |

| -CH₂- (propanoate, α to ring) | ~35 |

| -CH₂- (propanoate, β to ring) | ~30 |

| -O-CH₂- (ethyl) | ~61 |

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer detailed insights into the structure of the compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of solid samples. This is particularly useful for identifying polymorphism, where a compound may exist in different crystalline forms with distinct physical properties. For heterocyclic compounds, ssNMR can also help in differentiating isomers where solution NMR data might be ambiguous.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the compound itself. By using a certified internal standard of known concentration, the absolute purity of this compound can be determined with high precision and accuracy. The integral of a specific, well-resolved proton signal of the analyte is compared to the integral of a signal from the internal standard. This technique is recognized by regulatory bodies for its reliability in the quantitative analysis of pharmaceutical ingredients and impurities.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Ionization: For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed. ESI is particularly well-suited for polar molecules and would likely produce a strong protonated molecular ion, [M+H]⁺.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation pattern of indazole derivatives often involves characteristic losses. For the title compound, expected fragmentation pathways would include:

Loss of the ethyl group (-CH₂CH₃) or ethylene (B1197577) (-CH₂=CH₂) from the ester.

Cleavage of the propanoate side chain.

Fragmentation of the indazole ring itself, which can be diagnostic for the substitution pattern.

Predicted HRMS Data

| Ion | Predicted m/z |

|---|---|

| [C₁₂H₁₄N₂O₂ + H]⁺ | 219.1128 |

| [M+H - C₂H₄]⁺ | 191.0815 |

| [M+H - C₂H₅O]⁺ | 174.0764 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in this compound. Key expected peaks include:

A broad N-H stretching vibration for the indazole ring around 3100-3300 cm⁻¹.

A strong C=O stretching vibration for the ester group around 1730 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule in the 2800-3100 cm⁻¹ region.

C-O stretching vibrations for the ester group in the 1100-1300 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information to the IR spectrum. The aromatic ring vibrations of the indazole moiety would be expected to produce strong Raman signals. The C=C and C=N stretching vibrations within the heterocyclic ring would also be readily observable.

Predicted Vibrational Spectroscopy Data

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | ~3100-3300 | Weak |

| Aromatic C-H stretch | ~3000-3100 | Strong |

| Aliphatic C-H stretch | ~2850-2980 | Strong |

| C=O stretch (ester) | ~1730 | Moderate |

| Aromatic C=C stretch | ~1450-1600 | Strong |

Detailed Analysis of Characteristic Vibrational Modes of the Indazole and Propanoate Functionalities

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by specific vibrational modes corresponding to its indazole and ethyl propanoate moieties.

The indazole ring system gives rise to several characteristic bands. The N-H stretching vibration of the indazole ring is typically observed in the region of 3100-3500 cm⁻¹. The C=N and C=C stretching vibrations within the fused ring system would produce a series of sharp absorption bands in the 1450-1650 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would appear in the 750-900 cm⁻¹ region, providing information about the substitution pattern of the benzene (B151609) ring portion of the indazole.

The ethyl propanoate functionality also exhibits distinct vibrational frequencies. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the ester group would be prominent in the 1730-1750 cm⁻¹ region. The C-O stretching vibrations of the ester would be visible in the 1100-1300 cm⁻¹ range. Additionally, the presence of the ethyl group would be confirmed by C-H stretching vibrations of the methyl and methylene groups around 2850-3000 cm⁻¹ and their corresponding bending vibrations at lower wavenumbers.

A computational study on a related indazole derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, confirmed the presence of fundamental vibrational modes associated with C-H, C-C, C-N, and N-N functional groups, which would be analogous to those expected for this compound. asianresassoc.org

Table 1: Predicted Characteristic IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indazole | N-H Stretch | 3100-3500 |

| Indazole | Aromatic C-H Stretch | >3000 |

| Indazole | C=N, C=C Stretch | 1450-1650 |

| Propanoate | C=O Stretch (Ester) | 1730-1750 |

| Propanoate | C-O Stretch | 1100-1300 |

| Propanoate | Aliphatic C-H Stretch | 2850-3000 |

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.

Methodologies for Single Crystal Growth and Data Collection

To perform X-ray crystallography, a high-quality single crystal of this compound is required. Suitable crystals can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents for this purpose include ethanol (B145695), ethyl acetate, or hexane, and their mixtures. nih.govresearchgate.net For a related compound, Ethyl 3-[6-(4-methoxybenzenesulfonamido)-2H-indazol-2-yl]propanoate monohydrate, single crystals were obtained by purification through flash chromatography followed by slow crystallization. nih.govresearchgate.net

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. researchgate.net Data collection typically involves rotating the crystal and collecting multiple frames of diffraction data. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The collected diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and the molecular structure can be refined.

Analysis of the crystal structure of a similar molecule, Ethyl 3-[6-(4-methoxybenzenesulfonamido)-2H-indazol-2-yl]propanoate monohydrate, revealed that the central indazole system is essentially planar. nih.govresearchgate.net In this related structure, the molecule adopts a U-shaped geometry. nih.govresearchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, in the monohydrate form of the related compound, a water molecule links the organic molecules into chains via strong O—H···N and N—H···O hydrogen bonds. nih.govresearchgate.net

Table 2: Crystallographic Data for the Related Compound Ethyl 3-[6-(4-methoxybenzenesulfonamido)-2H-indazol-2-yl]propanoate monohydrate

| Parameter | Value | Reference |

| Chemical Formula | C₁₉H₂₁N₃O₅S·H₂O | nih.govresearchgate.net |

| Molecular Weight | 421.46 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 9.0248 (3) | researchgate.net |

| b (Å) | 8.7602 (3) | researchgate.net |

| c (Å) | 13.1792 (4) | researchgate.net |

| β (°) | 101.062 (2) | researchgate.net |

| Volume (ų) | 1022.58 (6) | researchgate.net |

| Z | 2 | researchgate.net |

Advanced Chromatographic Methodologies for Separation and Purity Profiling

Chromatographic techniques are indispensable for the separation and purification of the target compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a key technique for both the analysis and purification of this compound. For analytical purposes, a small amount of the sample is injected into the HPLC system to determine its purity and retention time. A typical HPLC system would consist of a C18 reversed-phase column, a mobile phase composed of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, and a UV detector to monitor the elution of the compound.

For preparative HPLC, the same principles apply but on a larger scale to purify larger quantities of the compound. The fractions containing the pure product are collected as they elute from the column. Flash chromatography, a related technique using a stationary phase like silica (B1680970) gel and a solvent system such as ethyl acetate/hexane, is also commonly used for purification. nih.govresearchgate.net

Chiral HPLC for Enantiomeric Purity Determination (if applicable)

This compound is an achiral molecule as it does not possess any stereocenters. Therefore, chiral HPLC for the determination of enantiomeric purity is not applicable in this case. If a chiral center were present in a derivative of this compound, chiral HPLC would be essential to separate and quantify the enantiomers, typically using a chiral stationary phase.

Computational and Theoretical Investigations of Ethyl 3 1h Indazol 6 Yl Propanoate

Quantum Chemical Calculations and Electronic Structure Analysis

This section would typically involve the use of computational methods to understand the electronic properties and reactivity of a molecule at the quantum level.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules and their electronic properties. By optimizing the molecular geometry, researchers can determine the most stable arrangement of atoms. This analysis would yield data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can provide insights into electronic properties such as total energy, dipole moment, and the distribution of electron density.

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reaction Pathways

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting how a molecule will react with other chemical species. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential Surface (EPS) Mapping for Reactivity Hotspots

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. This visual tool helps in identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, thereby identifying "reactivity hotspots."

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of a molecule's flexibility and the different shapes (conformations) it can adopt.

Exploration of Conformational Landscapes in Explicit and Implicit Solvents

MD simulations can be performed in the presence of solvent molecules (explicit solvent) or using a mathematical representation of the solvent (implicit solvent). These simulations would reveal the various stable and transient conformations of Ethyl 3-(1H-indazol-6-YL)propanoate in different environments, providing a "conformational landscape" that shows the relative energies of different shapes.

Molecular Docking and Ligand-Based Virtual Screening Methodologies

Molecular docking and virtual screening are powerful computational tools in drug discovery used to predict the binding orientation and affinity of a small molecule to a macromolecular target.

In silico molecular docking simulations are instrumental in predicting how a ligand, such as an indazole derivative, might interact with a protein's binding site. This method helps in hypothesizing the binding mode and estimating the binding affinity, which is often expressed as a docking score.

For instance, studies on other indazole derivatives have successfully employed molecular docking to understand their inhibitory mechanisms. A notable example involves the docking of indazole-based inhibitors into the active site of Unc-51-Like Kinase 1 (ULK1), a key protein in autophagy. In these studies, the indazole core typically forms crucial hydrogen bonds with the hinge region of the kinase. Specifically, the nitrogen atoms of the indazole ring have been observed to interact with the backbone amide groups of residues like Glu93 and Cys95 in ULK1. nih.gov Such interactions are fundamental for the anchoring of the inhibitor within the active site.

Another relevant example is the docking of indazole derivatives against histone deacetylase (HDAC) enzymes, which are important targets in cancer therapy. Molecular docking simulations have revealed that specific amino acid residues, such as ILE1122 and PRO1123, play a significant role in the binding of these compounds. nih.gov

While no specific docking studies for this compound have been published, its structure suggests potential interactions. The indazole core could form similar hydrogen bonds as seen in other derivatives, and the ethyl propanoate group could engage in additional hydrophobic or polar interactions within a suitable binding pocket. A hypothetical docking of this compound would likely explore its interactions with various pharmaceutically relevant targets where indazole is a known pharmacophore, such as kinases, HDACs, or other enzymes.

Table 1: Illustrative Molecular Docking Results for Indazole Derivatives Against Various Targets

| Compound Class | Protein Target | Key Interacting Residues (Hypothetical for the title compound) | Reference |

| Indazole-based inhibitors | ULK1 | Glu93, Cys95 | nih.gov |

| Indazole derivatives | HDAC | ILE1122, PRO1123 | nih.gov |

| This compound | Various Kinases | Hinge region residues | N/A |

This table is illustrative and based on studies of related compounds, as no direct data exists for this compound.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This model can then be used to screen large compound libraries for molecules with the desired features or to guide the de novo design of new ligands.

For the indazole class of compounds, pharmacophore models have been successfully developed. For example, a pharmacophore model for fibroblast growth factor receptor (FGFR) kinase inhibitors was created based on an indazole scaffold. nih.gov This model typically includes features like a hydrogen bond acceptor from the indazole nitrogen, an aromatic ring feature, and other hydrophobic or hydrogen bonding features depending on the substitution pattern.

In a study on estrogen receptor alpha (ERα) inhibitors, a pharmacophore model was developed from a set of known active compounds, which included one hydrophobic, one hydrogen bond acceptor, and aromatic interaction features. researchgate.net This model was then used to screen for new potential inhibitors.

A pharmacophore model for this compound would likely feature:

An aromatic ring feature corresponding to the indazole core.

A hydrogen bond donor from the indazole NH group.

A hydrogen bond acceptor from the carbonyl group of the ethyl propanoate moiety.

A hydrophobic feature from the ethyl group.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Group |

| Aromatic Ring | Indazole nucleus |

| Hydrogen Bond Donor | Indazole N-H |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the ester |

| Hydrophobic Center | Ethyl group of the ester |

This table represents a hypothetical pharmacophore model as no specific model has been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to correlate these descriptors with their experimentally determined biological activity (e.g., IC₅₀ values).

For instance, a QSAR study was conducted on a series of 43 indazole derivatives as HDAC inhibitors. nih.gov The developed models used various molecular descriptors to predict the anti-breast cancer activity. Such models can be highly predictive and are cross-validated to ensure their robustness. The predictive power of these models allows for the estimation of the biological activity of new, unsynthesized compounds.

Should a series of analogs of this compound be synthesized and tested for a particular biological activity, a QSAR model could be developed. This would involve calculating descriptors for each analog and correlating them with their activity.

The analysis of a QSAR model reveals which molecular descriptors have the most significant impact on the biological activity. These descriptors can be related to the electronic, steric, hydrophobic, or topological properties of the molecules.

In the context of indazole derivatives, studies have shown that descriptors related to the electronic properties (e.g., charge distribution) and the shape of the molecule are often important for their interaction with biological targets. For example, in the development of HDAC inhibitors, the selected descriptors in the QSAR models would point towards the structural features that are critical for potent inhibition. nih.gov

For this compound, a cheminformatics analysis would involve the calculation of a wide range of molecular descriptors. These could include:

Topological descriptors: Molecular weight, number of rotatable bonds, topological polar surface area (TPSA).

Electronic descriptors: Dipole moment, partial charges on atoms.

Hydrophobicity descriptors: LogP (partition coefficient).

These descriptors would be crucial in predicting its drug-likeness based on established rules like Lipinski's rule of five and in understanding its potential pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).

Table 3: Selected Calculated Molecular Descriptors for Hypothetical Indazole Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

| Analog 1 | 250.28 | 2.8 | 55.1 | 5 |

| Analog 2 | 264.31 | 3.1 | 55.1 | 6 |

| Analog 3 | 282.32 | 3.5 | 64.3 | 5 |

This table presents hypothetical data for illustrative purposes, as a specific QSAR study on a series including this compound is not available.

Investigations into the Molecular Mechanisms of Action and Biochemical Interactions of Ethyl 3 1h Indazol 6 Yl Propanoate

Elucidation of Cellular Pathway Modulation and Signal Transduction Interrogation in Model Systems

Further research and publication in peer-reviewed scientific journals are required to elucidate the potential biological activities and molecular interactions of Ethyl 3-(1H-indazol-6-YL)propanoate.

Structure Activity Relationship Sar Studies of Ethyl 3 1h Indazol 6 Yl Propanoate Analogues

Rational Design Principles for the Synthesis of Analogues

The rational design of analogues of Ethyl 3-(1H-indazol-6-YL)propanoate is a multifaceted process aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. This involves a systematic approach to modify the core structure and its substituents.

Systematic Modification of the Indazole Core

The indazole core is a crucial pharmacophore in numerous biologically active compounds. nih.gov Systematic modifications to this bicyclic system are a key strategy in SAR studies. These modifications can influence the compound's interaction with its biological target. For instance, the introduction of various substituents on the benzene (B151609) ring of the indazole can significantly alter activity.

In the broader context of indazole derivatives, substitutions at different positions of the indazole ring have been shown to be critical for their biological effects. For example, in a series of indazole-based kinase inhibitors, hydrophobic groups at the C6 position and hydrophilic groups at the C3 position were found to be important for anti-cancer activity. nih.gov While direct data on this compound is limited, these findings suggest that similar modifications to its indazole core could be a fruitful area of investigation.

Table 1: Representative Modifications of the Indazole Core and Potential Impact

| Modification Site | Type of Modification | Potential Impact on Activity |

| N1-position | Alkylation, Arylation | Altered metabolic stability and binding orientation |

| C3-position | Introduction of amides, amines | Can introduce new hydrogen bond donors/acceptors to interact with target proteins mdpi.com |

| C5-position | Halogenation, Alkoxylation | Modified electronic properties and lipophilicity |

| C7-position | Introduction of small alkyl groups | Can probe for steric tolerance in the binding pocket |

Exploration of Substituent Effects on the Propanoate Ester Moiety

The ethyl propanoate side chain at the 6-position of the indazole ring offers multiple avenues for modification. The ester functionality itself can be a target for bioisosteric replacement to improve metabolic stability or alter binding interactions.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid would introduce a charged group, which could form ionic interactions with a biological target. nih.gov Alternatively, amidation of the carboxylic acid with a diverse set of amines can introduce a wide range of chemical functionality. The length and branching of the alkyl chain connecting the indazole core to the ester can also be varied to optimize the positioning of the functional group within a binding site.

Table 2: Potential Modifications of the Propanoate Ester Moiety

| Modification | Rationale | Example Analogue |

| Ester Hydrolysis | Introduce a potential hydrogen bond donor/acceptor and ionic interaction point. | 3-(1H-indazol-6-yl)propanoic acid |

| Amide Formation | Introduce diverse substituents to explore SAR. | N-substituted 3-(1H-indazol-6-yl)propanamides |

| Chain Homologation | Vary the distance and flexibility of the side chain. | Ethyl 4-(1H-indazol-6-yl)butanoate |

| Bioisosteric Replacement | Replace the ester with groups like oxadiazoles (B1248032) or tetrazoles to improve metabolic stability. | 6-(2-(1,3,4-oxadiazol-2-yl)ethyl)-1H-indazole |

Investigation of Positional Isomerism on the Indazole Ring

The position of the propanoate side chain on the indazole ring is a critical determinant of its spatial orientation and, consequently, its biological activity. Investigating positional isomers, where the ethyl propanoate group is attached to other positions of the indazole ring (e.g., C3, C4, C5, or C7), is a fundamental aspect of SAR studies. nih.gov

The relative positions of the nitrogen atoms in the pyrazole (B372694) part of the indazole ring also give rise to 1H- and 2H-indazole tautomers, which can possess distinct biological profiles. nih.gov The synthesis of specific isomers allows for a detailed mapping of the target's binding pocket and the identification of the optimal substitution pattern. For example, the biological activity of 3-substituted 1H-indazoles can differ significantly from their 6-substituted counterparts. nih.gov

Methodologies for Combinatorial Library Synthesis and Screening

To efficiently explore the vast chemical space of possible analogues, combinatorial chemistry and high-throughput screening techniques are indispensable. nih.govbenthamscience.com

High-Throughput Synthesis Strategies for Analogue Collections

The generation of large libraries of this compound analogues can be achieved through parallel synthesis techniques. researchgate.net A common strategy involves the synthesis of a common indazole intermediate which can then be diversified in the final steps. For instance, a key intermediate such as 6-bromo-1H-indazole can be subjected to various cross-coupling reactions to introduce the propanoate side chain with different ester groups. acs.org

Solid-phase synthesis can also be employed, where the indazole core is attached to a resin, allowing for the use of excess reagents and simplified purification. researchgate.net This approach is particularly well-suited for the rapid generation of amide libraries from a carboxylic acid intermediate.

Automated Screening Methodologies for Initial Biochemical Activity Profiling

Once a library of analogues has been synthesized, high-throughput screening (HTS) is used to rapidly assess their biological activity. nih.gov This involves the use of automated systems to test thousands of compounds in a short period. The specific assay used will depend on the biological target of interest.

For example, if the analogues are being investigated as kinase inhibitors, an in vitro kinase assay measuring the phosphorylation of a substrate would be employed. nih.gov Fluorescence-based or luminescence-based readouts are common in HTS due to their high sensitivity and suitability for automation. The data generated from HTS provides initial "hits" which can then be further validated and optimized in more detailed secondary assays. nih.gov

Identification of Key Pharmacophoric Features and Determinants of Biochemical Activity

The exploration of the structure-activity relationships (SAR) for analogues of this compound hinges on identifying the essential molecular features that govern their interaction with biological targets. The indazole ring system is a versatile scaffold found in numerous biologically active compounds, and its activity is highly dependent on the nature and position of its substituents. austinpublishinggroup.comnih.gov For derivatives of the 1H-indazol-6-yl core, specific pharmacophoric elements have been identified that are crucial for biochemical efficacy.

A primary determinant of activity is the 1H-indazole core itself, which often serves as a crucial hydrogen-bonding motif. The N1-H of the indazole ring can act as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor. These interactions are frequently observed in the binding of indazole-based inhibitors to the hinge region of protein kinases. nih.gov The propanoate side chain at the 6-position introduces a region that can be modified to influence physicochemical properties and explore interactions with solvent-exposed regions of a target's binding site. nih.gov

Systematic modifications of analogues have revealed that the electronic and steric properties of substituents on the indazole ring and its side chains play a pivotal role in modulating biological activity. nih.gov

Mapping of Interaction Hotspots within Target Binding Sites

The biological activity of indazole derivatives is intrinsically linked to their ability to interact with specific "hotspots" within the binding sites of their target proteins. nih.govresearchgate.net These hotspots are regions that contribute significantly to the binding free energy. For many indazole-based compounds, particularly those targeting protein kinases, the binding is anchored by key hydrogen bonds between the indazole nucleus and the hinge region of the ATP-binding pocket. nih.gov

In the case of N-(1H-indazol-6-yl)benzenesulfonamide analogues, molecular docking studies have elucidated these critical interactions. The N1-H of the indazole ring typically forms a hydrogen bond with the backbone carbonyl of a hinge residue, while the N2 atom accepts a hydrogen bond from a backbone N-H of another hinge residue. nih.gov The substituent at the 6-position, analogous to the ethyl propanoate group, extends into the solvent-exposed region, where its modifications can fine-tune binding affinity and selectivity. nih.gov

Furthermore, a benzenesulfonamide (B165840) fragment attached to the 6-amino group of the indazole can occupy a hydrophobic pocket adjacent to the DFG motif, a conserved feature in protein kinases. nih.gov The interactions within this pocket are critical for achieving high potency. The strategic placement of substituents on this phenyl ring can lead to additional favorable contacts, further enhancing binding affinity. The identification of these interaction hotspots is crucial for the rational design of more potent and selective inhibitors. nih.gov

Correlation of Molecular Geometry and Conformational Preferences with Biological Outcomes

The three-dimensional arrangement of a molecule, encompassing its geometry and conformational preferences, is a critical factor in determining its biological activity. mdpi.com For indazole analogues, the planarity of the bicyclic indazole ring system is a key feature, allowing for effective stacking interactions and positioning of substituents for optimal binding. nih.gov

The conformational landscape of a ligand is influenced by its environment, and understanding these preferences is key to predicting binding affinity. mdpi.com For analogues of this compound, the flexibility of the ethyl propanoate chain allows it to adopt various conformations. The biologically active conformation is the one that best fits the topology of the target's binding site. Computational methods, such as molecular dynamics simulations, combined with experimental techniques like NMR spectroscopy, can provide insights into the preferred conformations of these flexible molecules in solution and when bound to their target. mdpi.com

Strategies for Optimizing In Vitro Potency and Selectivity Based on SAR Data

The optimization of lead compounds is a cornerstone of medicinal chemistry, and SAR data provides the roadmap for this process. For analogues based on the 1H-indazol-6-yl scaffold, several strategies have been successfully employed to enhance in vitro potency and selectivity.

A common approach is fragment-based lead discovery and optimization . This involves identifying small molecular fragments that bind to adjacent regions of a target's binding site and then linking them to create a more potent molecule. This strategy has been used to develop potent inhibitors from initial hits with weaker activity. nih.gov

Another key strategy is the systematic modification of substituents on the core scaffold to probe for beneficial interactions. For example, in a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives targeting the PLK4 kinase, initial lead compounds were optimized by introducing various substituents on the benzenesulfonamide ring. This led to the discovery that certain substitutions significantly improved inhibitory activity. nih.gov Further modifications to the segment extending into the solvent-exposed region also resulted in enhanced potency. nih.gov

The following table illustrates the optimization of a series of N-(1H-indazol-6-yl)benzenesulfonamide analogues, demonstrating how systematic modifications based on SAR can lead to a significant increase in potency.

Table 1: SAR of N-(1H-indazol-6-yl)benzenesulfonamide Analogues as PLK4 Inhibitors

| Compound | R Group on Benzenesulfonamide | PLK4 IC₅₀ (nM) |

|---|---|---|

| K01 | Unsubstituted | 977.6 |

| K17 | Optimized Substituent | 0.3 |

| K22 | Optimized Substituent + 3-ethenylpyridine | 0.1 |

Data sourced from a study on novel PLK4 inhibitors. nih.gov

This data clearly shows a dramatic increase in potency from the initial lead compound (K01) through systematic optimization of the benzenesulfonamide substituent (K17) and further modification of the solvent-exposed region (K22).

Selectivity is another critical parameter that can be optimized using SAR data. Often, selectivity can be achieved by exploiting differences in the amino acid residues of the target binding site compared to off-target proteins. By designing substituents that form specific interactions with unique residues in the target of interest, selectivity can be significantly improved. For example, introducing bulky or specifically charged groups can create steric hindrance or electrostatic repulsion with off-target proteins, thus enhancing selectivity. nih.gov

Derivatization and Functionalization Strategies for Novel Indazole Scaffolds

Introduction of Diverse Functional Groups onto the Indazole Ring System

The indazole ring is a privileged structure in medicinal chemistry and its functionalization is key to modulating the biological activity of its derivatives. mdpi.comnih.gov The electronic properties of the bicyclic aromatic system can be tuned through the introduction of various substituents, which can also provide new vectors for interaction with biological targets or serve as handles for further chemical modification.

Direct functionalization of the indazole core is a primary strategy for introducing new chemical diversity. The regioselectivity of these reactions is influenced by the existing substituent at the C6 position and the reaction conditions.

Halogenation: The introduction of a halogen atom (Cl, Br, I) onto the indazole ring is a critical transformation, as it provides a reactive handle for subsequent cross-coupling reactions. Bromination of NH-free indazoles is a common and effective functionalization step. While direct bromination of Ethyl 3-(1H-indazol-6-yl)propanoate is not explicitly detailed in the literature, the reactivity of similar indazole systems is well-documented. For instance, N-bromosuccinimide (NBS) is widely employed for the regioselective introduction of bromine, often at the C3 or C7 positions depending on the directing influence of other substituents and reaction conditions. semanticscholar.org Research on 4-substituted 1H-indazoles has shown that bromination with NBS can proceed with high regioselectivity at the C7 position. nih.gov The use of two equivalents of NBS can lead to di-halogenated products, such as 5,7-dibrominated compounds. nih.gov

Nitration: Nitration introduces a nitro group, which can serve as a versatile precursor for other functional groups, most notably an amine via reduction. Radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO. semanticscholar.org For 1H-indazoles, nitration often occurs on the benzene (B151609) ring portion of the scaffold, and the precise location is directed by the existing substituents.

Alkylation: Direct alkylation can occur at either the N1 or N2 position of the indazole ring, with the regioselectivity being highly dependent on the alkylating agent and reaction conditions, such as the base and solvent used. nih.gov For example, citric acid has been used as a mediator for the regioselective N-alkylation of indazoles in green solvents. nih.gov

Table 1: Examples of Direct Functionalization Reactions on Analogous Indazole Scaffolds

| Reaction | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | 4-Sulfonamido-1H-indazole | NBS (1.1 equiv), CH₃CN, rt, 18h | 7-Bromo-4-sulfonamido-1H-indazole | 84% | nih.gov |

| Iodination | 6-Bromo-1H-indazole | I₂, KOH, DMF, rt, 3h | 6-Bromo-3-iodo-1H-indazole | 71% | nih.gov |

| Nitration | 2H-Indazole | Fe(NO₃)₃, TEMPO, O₂, DCE, 80°C | 3-Nitro-2H-indazole | N/A | semanticscholar.org |

| N1-Alkylation | 1H-Indazole | Ethyl chloroacetate, Citric acid, EtOH/H₂O, reflux | Ethyl 2-(1H-indazol-1-yl)acetate | ~90% | nih.gov |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and are extensively used to functionalize halo-indazoles. A synthetic route starting from this compound would first involve a direct halogenation step, as described in 7.1.1, to generate a substrate such as Ethyl 3-(3-bromo-1H-indazol-6-yl)propanoate or Ethyl 3-(7-bromo-1H-indazol-6-yl)propanoate. This halogenated intermediate can then be used in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples a halogenated indazole with a boronic acid or ester to form a C-C bond, enabling the introduction of diverse aryl or heteroaryl groups. This is a widely used strategy for creating libraries of indazole derivatives for biological screening. nih.govnih.gov For example, 7-bromo-4-substituted-1H-indazoles have been successfully coupled with various arylboronic acids using a palladium catalyst. nih.gov

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups by coupling the halo-indazole with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: This reaction introduces alkynyl substituents by coupling the halo-indazole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. rsc.orgnih.govorganic-chemistry.org This method is valuable for extending the molecular framework and for synthesizing precursors to more complex structures.

Table 2: Examples of Cross-Coupling Reactions on Halogenated Indazole Scaffolds

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromo-3-iodo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O | 6-(4-Methoxyphenyl)-3-iodo-1H-indazole | 85% | nih.gov |

| Suzuki-Miyaura | 7-Bromo-4-sulfonamido-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C | 7-Phenyl-4-sulfonamido-1H-indazole | 82% | nih.gov |

| Sonogashira | 6-Bromo-3-iodo-1H-indazole | Phenylacetylene | Pd/C, CuI, PPh₃, EtOH | 6-Bromo-3-(phenylethynyl)-1H-indazole | Good-Excellent | organic-chemistry.org |

Chemical Modifications of the Ester Linkage and Alkyl Chain

The ethyl propanoate side chain offers a rich site for chemical modification, allowing for changes in polarity, size, and functionality. These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the molecule.

The ester group is a versatile functional handle that can be readily converted into other functionalities.

Hydrolysis: The ethyl ester can be hydrolyzed under basic (e.g., NaOH or LiOH) or acidic conditions to yield the corresponding carboxylic acid, 3-(1H-indazol-6-yl)propanoic acid. This carboxylic acid is a key intermediate, serving as a precursor for amidation reactions or as a point of attachment for bioconjugation.

Amidation: The carboxylic acid derived from hydrolysis can be coupled with a wide range of primary or secondary amines to form amides. This reaction is typically facilitated by standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-Hydroxysuccinimide (NHS) or others. This allows for the introduction of a vast array of substituents, profoundly altering the molecule's properties.

Reduction: The ester can be reduced to a primary alcohol, 3-(1H-indazol-6-yl)propan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.govchemicalbook.com The resulting alcohol provides another valuable functional handle for further derivatization, such as etherification, or for use in bioconjugation.

Table 3: Plausible Transformations of the Ester Moiety

| Reaction | Starting Material | Reagents | Product | Reference (Principle) |

|---|---|---|---|---|

| Hydrolysis | This compound | LiOH, THF/H₂O | 3-(1H-Indazol-6-yl)propanoic acid | General Knowledge |

| Amidation | 3-(1H-Indazol-6-yl)propanoic acid | R¹R²NH, EDC, HOBt, DMF | N-R¹,N-R²-3-(1H-indazol-6-yl)propanamide | General Knowledge |

| Reduction | This compound | LiAlH₄, THF | 3-(1H-Indazol-6-yl)propan-1-ol | nih.gov, chemicalbook.com |

The three-carbon alkyl chain can also be a target for modification, either by functionalizing the existing chain or by extending it.

α-Functionalization: The carbon atom alpha to the ester carbonyl is weakly acidic and can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. youtube.comlibretexts.orgchadsprep.com This enolate can then react with various electrophiles. For example, reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would result in α-alkylation, introducing a substituent on the chain. nih.govyoutube.com Similarly, α-amination can be achieved to introduce a nitrogen-containing group. organic-chemistry.org These strategies allow for the synthesis of derivatives with modified chain structures and stereocenters. A recent photocatalyzed approach also enables the α-alkylation of esters under mild conditions. nih.gov

Chain Elongation: The carbon chain can be extended through various synthetic methodologies. One approach involves the reduction of the ester to the alcohol, conversion of the alcohol to a leaving group (e.g., a tosylate or bromide), and subsequent displacement with a nucleophile like cyanide, followed by hydrolysis to the extended carboxylic acid. More sophisticated one-pot homologation methods have also been developed that can convert an alcohol to a one-carbon-extended carboxylic acid or ester. organic-chemistry.org

Table 4: Potential Strategies for Alkyl Chain Diversification

| Strategy | Intermediate | Reagents and Conditions | Resulting Structure | Reference (Principle) |

|---|---|---|---|---|

| α-Alkylation | This compound | 1. LDA, THF, -78°C; 2. R-X (Alkyl Halide) | Ethyl 2-alkyl-3-(1H-indazol-6-yl)propanoate | youtube.com, libretexts.org |

| α-Amination | This compound | Base, Aminating Agent (e.g., Azodicarboxylate) | Ethyl 2-amino-3-(1H-indazol-6-yl)propanoate | organic-chemistry.org |

| One-Carbon Homologation | 3-(1H-Indazol-6-yl)propan-1-ol | 1. Mitsunobu (DEAD, PPh₃, Alkoxymalononitrile); 2. Hydrolysis | 4-(1H-Indazol-6-yl)butanoic acid | organic-chemistry.org |

Synthesis of Bioconjugates and Chemical Probes for Academic Research

The functionalized derivatives of this compound are excellent starting points for the synthesis of sophisticated molecular tools for academic research, such as bioconjugates and chemical probes. nih.govsigmaaldrich.com Chemical probes are small molecules used to study biological systems, often by selectively interacting with a specific protein target. chadsprep.com

Fluorescent Probes: A common strategy involves attaching a fluorescent dye (fluorophore) to the indazole scaffold. The functional handles generated in section 7.2.1, such as the carboxylic acid or primary alcohol, are ideal for this purpose. The carboxylic acid can be activated (e.g., with EDC/NHS) and reacted with an amine-containing fluorophore to form a stable amide linkage. The development of novel fluorescent materials based on the indazole scaffold has been reported, demonstrating the utility of this core in creating probes for applications like bio-imaging. semanticscholar.orgrsc.org For instance, new fluorescent heterocyclic compounds have been synthesized from 5-nitro-1H-indazole precursors. semanticscholar.org

Affinity-Based Probes: Affinity-based probes are designed to bind specifically to a target protein and often contain a reactive group for covalent labeling and a reporter tag (like biotin (B1667282) or an alkyne for click chemistry) for detection and purification. nih.gov Starting with the core scaffold, one could envision a synthetic strategy where the indazole moiety acts as the recognition element for a target protein (e.g., a kinase). The propanoate side chain, after modification to the carboxylic acid, could be used as an attachment point to link a reactive electrophile and a reporter tag, creating a fully functional affinity-based probe. The modular synthesis of such probes allows for the rapid generation of libraries to screen for optimal target engagement and labeling. nih.gov

Preparation of Immobilized Forms for Affinity Chromatography and Proteomics

Immobilizing this compound onto a solid support is a powerful technique for affinity chromatography-based purification of its target proteins from complex biological mixtures. This approach is central to chemoproteomics workflows aimed at target deconvolution.

Immobilization Strategies:

The compound can be tethered to a solid support, such as agarose (B213101) or magnetic beads, via a linker. The point of attachment is crucial to ensure that the binding epitope of the compound remains accessible to its target protein. For this compound, the ethyl propanoate chain offers a potential site for linker attachment after hydrolysis to the corresponding carboxylic acid.

Research Findings:

Immobilized metal affinity chromatography (IMAC) is a widely used technique that demonstrates the principles of affinity-based protein purification. nih.govnih.gov

The development of immobilized artificial membrane (IAM) chromatography for assessing phospholipid affinity further showcases the utility of immobilized small molecules in studying drug-biomolecule interactions. mdpi.com

Design and Synthesis of Prodrug Forms for Enhanced In Vitro Stability or Delivery in Research Models

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. In the context of in vitro research, prodrug strategies can be employed to improve a compound's stability in cell culture media or to facilitate its delivery into cells.

Prodrug Design:

For this compound, the ethyl ester itself can be considered a prodrug form of the corresponding carboxylic acid. Esters are often more cell-permeable than carboxylic acids and can be hydrolyzed by intracellular esterases to release the active acidic form. nih.gov

Research Findings:

The conversion of esters to more stable amides has been explored for other indazole derivatives to modulate their physicochemical properties. nih.gov

The synthesis of various indazole derivatives with different functional groups, such as sulfonamides, has been reported, some of which could be designed as prodrugs with specific activation mechanisms. researchgate.net

Future Directions and Emerging Research Avenues for Ethyl 3 1h Indazol 6 Yl Propanoate Studies

Exploration of Novel Biochemical Targets and Signalling Pathways

The indazole core is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. nih.govresearchgate.net While the specific targets of Ethyl 3-(1H-indazol-6-YL)propanoate are not yet fully defined, the activities of related indazole derivatives provide a roadmap for future investigations. Research has shown that various indazole-containing compounds exhibit significant pharmacological activities by modulating key enzymes and receptors involved in disease pathogenesis. nih.govnih.gov

Future studies should focus on screening this compound and its analogues against a panel of clinically relevant biochemical targets. Based on the established activity of the indazole class, potential targets for exploration include protein kinases, which are crucial regulators of cell signaling, and receptors involved in inflammatory and neurological pathways.

Table 1: Potential Biochemical Targets for Indazole Scaffolds

| Target Class | Specific Examples | Associated Diseases | Reference |

|---|---|---|---|

| Protein Kinases | Polo-like kinase 4 (PLK4), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), Aurora kinases | Cancer | nih.govnih.gov |

| Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1), Cyclooxygenase-2 (COX-2) | Cancer, Inflammation | nih.govresearchgate.net |

| G-protein coupled receptors (GPCRs) | 5-HT1A receptor, Glucagon receptor (GCGR) | Neurological disorders, Type 2 Diabetes | nih.govnih.gov |

By investigating these and other potential targets, researchers can uncover the specific signaling pathways modulated by this compound, paving the way for its development in targeted therapies.

Integration with Advanced Chemical Biology Techniques

To precisely identify the molecular targets and understand the mechanism of action of this compound, its integration with advanced chemical biology techniques is essential. Two powerful approaches stand out: Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL).

Activity-Based Protein Profiling (ABPP) is a chemical proteomic strategy that uses active site-directed chemical probes to assess the functional state of enzymes in complex biological systems. nih.govnih.gov This technique can provide a global and quantitative analysis of the proteins that interact with a small molecule. nih.govfrontiersin.org For this compound, this would involve designing and synthesizing a derivative that incorporates a reactive group capable of covalently binding to its target protein(s), alongside a reporter tag for identification. nih.gov Competitive ABPP experiments could then be used to identify specific targets by observing which protein interactions are displaced by the parent compound. researchgate.net

Photoaffinity Labeling (PAL) is another powerful tool for identifying ligand-protein interactions. nih.gov This method involves modifying the compound of interest with a photoreactive group (such as a diazirine) and a reporter tag. nih.govwustl.edu Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for subsequent isolation and identification. nih.gov Developing a PAL probe based on the this compound scaffold would enable the direct identification of its binding targets in their native cellular environment.

Table 2: Advanced Chemical Biology Techniques for Target Identification

| Technique | Principle | Application for this compound | Reference |

|---|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Utilizes reactive chemical probes to covalently modify and identify the active sites of enzymes. | Design of an activity-based probe to profile enzyme families that interact with the compound in native biological systems. | nih.govnih.govfrontiersin.org |

Development as a Chemical Probe for Unraveling Fundamental Biological Processes

Beyond its direct therapeutic potential, this compound can be developed into a chemical probe to study fundamental biology. A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to investigate its biological function. researchgate.net

By identifying a specific and potent interaction between this compound and a particular protein, the compound can serve as a starting point for developing a highly selective probe. This involves optimizing its structure to enhance potency and selectivity for the target of interest while minimizing off-target effects. Such a probe, when applied to cellular or animal models, can help to elucidate the role of its target protein in various physiological and pathological processes, contributing to a deeper understanding of biology. universiteitleiden.nl The insights gained from using these probes can also validate new drug targets for future therapeutic development. nih.gov

Advancements in Sustainable Synthetic Methodologies for Indazole-Based Scaffolds

The synthesis of indazole derivatives has traditionally relied on methods that may not be environmentally friendly. A key future direction is the development and application of sustainable or "green" chemistry approaches for the synthesis of this compound and related scaffolds. researchgate.netbohrium.com This involves the use of eco-friendly solvents, catalysts, and reaction conditions to improve efficiency and reduce waste and toxicity. researchgate.netbenthamdirect.com

Recent advances have focused on catalyst-based approaches, including the use of transition-metal catalysts and acid/base catalysis to construct the indazole ring system with high efficiency and selectivity. bohrium.combenthamdirect.com Future research should aim to adapt these modern synthetic methods to produce this compound, ensuring that its potential therapeutic benefits can be realized through a process that is both economically viable and environmentally responsible.

Leveraging Artificial Intelligence and Machine Learning for Accelerated Compound Design and Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. researchgate.netmednexus.org These computational tools can be leveraged to accelerate the exploration of this compound and its derivatives.